molecular formula C21H21NO2S B1682939 Tazarotene CAS No. 118292-40-3

Tazarotene

Cat. No. B1682939
Key on ui cas rn: 118292-40-3
M. Wt: 351.5 g/mol
InChI Key: OGQICQVSFDPSEI-UHFFFAOYSA-N
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Patent
US09062037B2

Procedure details

A suspension of tazarotene (10.0 g, 28.5 mmol) in methanol (300 mL) was chilled in an ice water bath to <10° C., and then charged with the dropwise addition of a solution of NaIO4 (9.13 g, 42.7 mmol) in water (100 mL) over 30 minutes. The reaction was allowed to warm to room temperature while stirring for 18 hours, and was then concentrated under reduced pressure to remove as much methanol as possible. The reaction was then diluted with DCM (500 mL) and water (150 mL). The two layers were then separated, and the aqueous layer was extracted with DCM (2×100 mL aliquots). The organic fractions were pooled, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude sulfoxide product was then chromatographed using a DCM:EtOAc solvent system. Yield: 9.00 g (86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
9.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([C:12]#[C:13][C:14]2[CH:15]=[CH:16][C:17]3[S:23][CH2:22][CH2:21][C:20]([CH3:25])([CH3:24])[C:18]=3[CH:19]=2)=[N:10][CH:11]=1)=[O:5].C[OH:27]>O>[CH2:2]([O:3][C:4](=[O:5])[C:6]1[CH:7]=[CH:8][C:9]([C:12]#[C:13][C:14]2[CH:19]=[C:18]3[C:17](=[CH:16][CH:15]=2)[S:23](=[O:27])[CH2:22][CH2:21][C:20]3([CH3:24])[CH3:25])=[N:10][CH:11]=1)[CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CCOC(=O)C=1C=CC(=NC1)C#CC=2C=CC3=C(C2)C(CCS3)(C)C
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
NaIO4
Quantity
9.13 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was chilled in an ice water bath to <10° C.
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove as much methanol as possible
ADDITION
Type
ADDITION
Details
The reaction was then diluted with DCM (500 mL) and water (150 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×100 mL aliquots)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude sulfoxide product was then chromatographed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)OC(C1=CN=C(C=C1)C#CC=1C=C2C(CCS(C2=CC1)=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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